molecular formula C23H29NO2 B13382327 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one

5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one

Cat. No.: B13382327
M. Wt: 351.5 g/mol
InChI Key: JLHXBMHJBVXVAG-UHFFFAOYSA-N
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Description

5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one is a complex organic compound with the molecular formula C23H29NO2 and a molecular weight of 351.48186 g/mol This compound is characterized by its unique tricyclic structure, which includes a phenyl group, a hydroxyl group, and several methyl groups

Chemical Reactions Analysis

5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one can undergo various chemical reactions, including:

Scientific Research Applications

5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[621

Mechanism of Action

The mechanism of action of 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involvement in various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one include other tricyclic structures with hydroxyl and phenyl groups. These compounds may share similar reactivity and applications but differ in their specific functional groups and structural features. Examples of similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific tricyclic structure and functional groups.

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

5-butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-dien-4-one

InChI

InChI=1S/C23H29NO2/c1-5-6-12-16-19(25)18-17-13-14-23(4,22(17,2)3)20(18)24(21(16)26)15-10-8-7-9-11-15/h7-11,17,25H,5-6,12-14H2,1-4H3

InChI Key

JLHXBMHJBVXVAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C3(CCC2C3(C)C)C)N(C1=O)C4=CC=CC=C4)O

Origin of Product

United States

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